9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Catalog No.
S709125
CAS No.
40528-00-5
M.F
C12H10ClN
M. Wt
203.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

CAS Number

40528-00-5

Product Name

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

IUPAC Name

9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

InChI

InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2

InChI Key

GSUKEUPKOXDHCG-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl

Solubility

4 [ug/mL]

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl

Acetylcholinesterase Inhibitors:

One area of research explores 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives as acetylcholinesterase (AChE) inhibitors. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning. Inhibiting AChE activity can be beneficial in treating Alzheimer's disease and other neurodegenerative conditions.

A study published in the National Institutes of Health's PMC database synthesized and evaluated several 2,3-DHCQ derivatives for their AChE inhibitory activity. The study found that some of the derivatives exhibited promising inhibitory effects, with one compound showing particular selectivity for AChE over another enzyme, butyrylcholinesterase (BChE) []. This selectivity is desirable for drugs targeting AChE, as BChE inhibition can cause side effects.

While 9-Cl-2,3-DHCQ specifically wasn't evaluated in this study, its structural similarity to the tested compounds suggests it could be a potential candidate for further investigation as an AChE inhibitor.

Organic Synthesis Building Block:

Another potential application of 9-Cl-2,3-DHCQ lies in its use as a building block for organic synthesis. The presence of a chlorine atom and a cyclic amine group makes it a versatile starting material for the creation of more complex molecules with various functionalities.

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a bicyclic compound with a molecular formula of C₁₂H₁₀ClN and a molecular weight of approximately 203.67 g/mol. It features a chlorinated quinoline structure, which is characterized by the presence of a chlorine atom at the 9-position of the cyclopenta[b]quinoline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

There is no current information available regarding the specific mechanism of action of 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. However, the cyclopentaquinoline scaffold has been explored for its potential as an antitumor agent and for its affinity towards certain receptors in the central nervous system [].

The synthesis of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves cyclization reactions. One common method includes the reaction of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl₃), leading to the formation of the desired bicyclic structure. Subsequent reactions can involve coupling with various alkyldiamines to produce derivatives with modified functionalities .

Research indicates that 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). In studies, it has shown comparable activity to tacrine, a known AChE inhibitor, while demonstrating selectivity towards AChE over butyrylcholinesterase (BChE). This selectivity is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .

The synthesis of 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline can be summarized as follows:

  • Starting Materials: The process begins with anthranilic acid and cyclopentanone.
  • Cyclization Reaction: These reactants are combined with POCl₃ to facilitate cyclization, yielding the bicyclic structure.
  • Purification: The product is purified through standard techniques such as recrystallization or chromatography .

Due to its biological activity, 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline is primarily investigated for its potential use in pharmacology, particularly in developing treatments for Alzheimer's disease and other cognitive disorders. Its ability to selectively inhibit AChE makes it a candidate for further drug development .

Interaction studies have focused on understanding how 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline binds to AChE. Molecular modeling has revealed that this compound interacts with both the catalytic and peripheral sites of the enzyme. Such insights are essential for optimizing its structure to enhance efficacy and selectivity against AChE compared to BChE .

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline shares structural similarities with other compounds in the quinoline family. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinolineBicyclic quinoline derivativeAChE inhibitorSelective over BChE
TacrineTetrahydroquinoline derivativeAChE inhibitorNon-selective
DonepezilPhenylpiperidine derivativeAChE inhibitorLonger half-life
RivastigmineCarbamate derivativeAChE and BChE inhibitorDual inhibition
GalantamineAlkaloid from snowdropAChE inhibitorAlso modulates nicotinic receptors

This table illustrates that while 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline functions similarly to other AChE inhibitors, its selectivity towards AChE makes it particularly interesting for therapeutic applications against Alzheimer's disease .

XLogP3

3.5

Wikipedia

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Dates

Modify: 2023-08-15

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